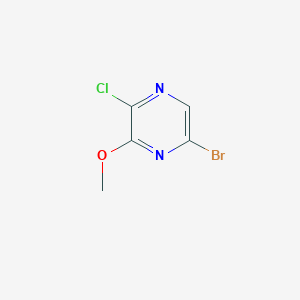

![molecular formula C9H8BrN3O2 B1376952 Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 1251013-42-9](/img/structure/B1376952.png)

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Overview

Description

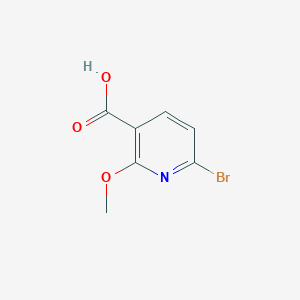

“Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C9H8BrN3O2 . It has a molecular weight of 270.09 . The compound is typically stored in a dry environment at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3 . This code provides a unique identifier for the compound, which can be used to generate its molecular structure.

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate: is utilized in the synthesis of N-(pyridin-2-yl)amides. These compounds are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions . This method provides a convenient approach to synthesize these structures, which are significant due to their varied medicinal applications.

Creation of 3-Bromoimidazo[1,2-a]pyridines

Another application is the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. The process involves a one-pot tandem cyclization/bromination, yielding versatile 3-bromoimidazopyridines that can be further transformed into other chemical structures .

Anticancer Agents Against Breast Cancer Cells

Imidazopyridine derivatives, which can be synthesized from Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, have been evaluated as potential anticancer agents. Specifically, they have shown promising results against breast cancer cell lines, indicating their potential use in developing treatments for breast cancer .

Pharmacological Activities

The compound’s derivatives exhibit a broad range of pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic effects. This makes them valuable in the pharmaceutical industry for the development of various therapeutic agents .

Functionalization of Imidazopyridine Scaffold

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate serves as a precursor for the functionalization of the imidazopyridine scaffold. Various groups, such as indole, triazole, amine, aryl-propenones, sulfenyl, and aryl groups, have been attached to the core structure to enhance its properties and applications .

Development of Antituberculosis Agents

Derivatives of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate have been investigated for their efficacy as antituberculosis agents. Studies have shown a significant reduction in bacterial load when treated with these compounds, highlighting their potential in combating tuberculosis .

Seizure Protection

Research has also explored the use of 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives, which can be derived from the compound, in providing protection against seizures. This application could lead to the development of new bioactive chemical entities for seizure management .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also suggested to be an inhibitor of CYP1A2 . These properties could impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . Direct contact with skin and eyes should be avoided, and good ventilation should be ensured during its handling .

properties

IUPAC Name |

ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDILKVDGYVAARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate | |

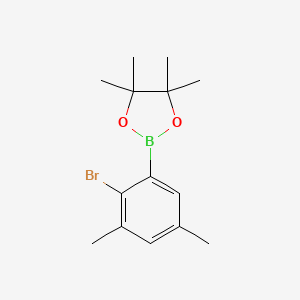

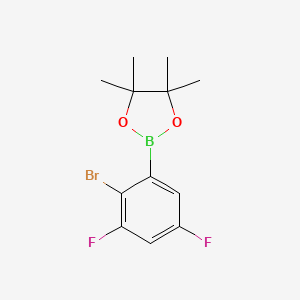

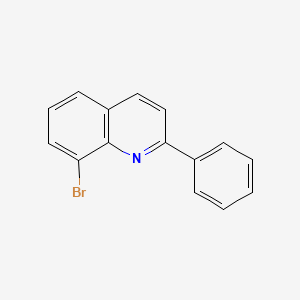

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol](/img/structure/B1376873.png)

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1376880.png)

![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)